molecular formula C10H4ClN3O2S B12611045 4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- CAS No. 647016-63-5

4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)-

Cat. No.: B12611045
CAS No.: 647016-63-5
M. Wt: 265.68 g/mol
InChI Key: DTRGHTSNCGJJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3-chloroisothiazole-5-carbonitrile with 3-nitrophenyl derivatives under specific conditions. For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-3-nitrobenzene in the presence of a palladium catalyst and a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Oxidation Reactions: Products include sulfoxides and sulfones.

Scientific Research Applications

4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group can enhance its binding affinity to certain molecular targets, making it a potent inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isothiazolecarbonitrile, 3-chloro-5-(3-nitrophenyl)- is unique due to the presence of both chloro and nitrophenyl groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for various research and industrial applications.

Properties

CAS No.

647016-63-5

Molecular Formula

C10H4ClN3O2S

Molecular Weight

265.68 g/mol

IUPAC Name

3-chloro-5-(3-nitrophenyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C10H4ClN3O2S/c11-10-8(5-12)9(17-13-10)6-2-1-3-7(4-6)14(15)16/h1-4H

InChI Key

DTRGHTSNCGJJJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=NS2)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.